![molecular formula C6H4N2O2S B116807 Thieno[3,4-D]pyrimidine-2,4-diol CAS No. 6251-30-5](/img/structure/B116807.png)

Thieno[3,4-D]pyrimidine-2,4-diol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

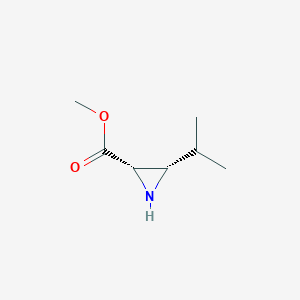

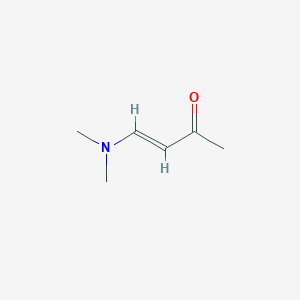

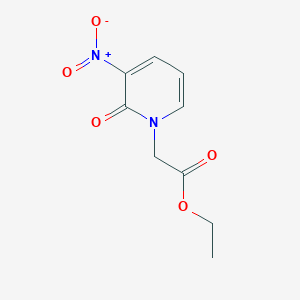

Thieno[3,4-D]pyrimidine-2,4-diol is a chemical compound with the linear formula C6H4N2O2S . It has a molecular weight of 168.18 . The compound is typically a white to yellow solid .

Synthesis Analysis

Thieno[3,4-D]pyrimidine-2,4-diol can be synthesized from 3-amino-4-cyano-2-thiophenecarboxamides . These compounds are heated in formic acid to afford thieno[3,2-d]pyrimidin-4-ones . Another method involves the reaction of these compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene to produce β-keto amides .Molecular Structure Analysis

The InChI code for Thieno[3,4-D]pyrimidine-2,4-diol is 1S/C6H4N2O2S/c9-5-3-1-11-2-4(3)7-6(10)8-5/h1-2H,(H2,7,8,9,10) .Physical And Chemical Properties Analysis

Thieno[3,4-D]pyrimidine-2,4-diol is a white to yellow solid .Scientific Research Applications

Synthetic Pathways and Catalytic Applications

Thieno[3,4-d]pyrimidine-2,4-diol and related compounds serve as crucial scaffolds in the synthesis of various heterocyclic compounds due to their wide range of applicability in medicinal and pharmaceutical industries. Their synthesis often involves one-pot multicomponent reactions using diverse catalysts, including organocatalysts, metal catalysts, and nanocatalysts, highlighting their versatility in creating biologically active molecules (Parmar, Vala, & Patel, 2023).

Optical Sensors and Biological Significance

Pyrimidine derivatives, including thieno[3,4-d]pyrimidine-2,4-diol, play a significant role in the development of optical sensors due to their ability to form both coordination and hydrogen bonds. This property makes them excellent candidates for sensing applications alongside their notable biological and medicinal uses (Jindal & Kaur, 2021).

Anticancer Applications

The pyrimidine scaffold is a fundamental unit in DNA and RNA, making pyrimidine-based compounds, including thieno[3,4-d]pyrimidine derivatives, potent in exhibiting various pharmacological activities. Among these, anticancer activity is extensively reported, with numerous patents indicating the high interest of researchers in this heterocycle as a potential area for developing anticancer agents (Kaur et al., 2014).

Anti-inflammatory Activities

Recent research has underscored the importance of pyrimidines, including thieno[3,4-d]pyrimidine derivatives, in exhibiting anti-inflammatory effects. These effects are attributed to their inhibitory response against the expression and activities of several key inflammatory mediators, providing a foundation for the development of new anti-inflammatory agents (Rashid et al., 2021).

Optoelectronic Materials

The incorporation of thieno[3,4-d]pyrimidine-2,4-diol and related pyrimidine fragments into π-extended conjugated systems has shown significant promise in the creation of novel optoelectronic materials. These materials find applications in organic light-emitting diodes, image sensors, and dye-sensitized solar cells, showcasing the vast potential of pyrimidine derivatives in advanced technological applications (Lipunova et al., 2018).

Safety And Hazards

Future Directions

Thienopyrimidine derivatives, which include Thieno[3,4-D]pyrimidine-2,4-diol, are important in medicinal chemistry as they are structural analogs of purines . They have various biological activities and are frequently used in drug development . Future research could focus on the development of new thienopyrimidines as anti-inflammatory agents .

properties

IUPAC Name |

1H-thieno[3,4-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O2S/c9-5-3-1-11-2-4(3)7-6(10)8-5/h1-2H,(H2,7,8,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZBNSEBSVPLRMA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CS1)NC(=O)NC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Thieno[3,4-D]pyrimidine-2,4-diol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

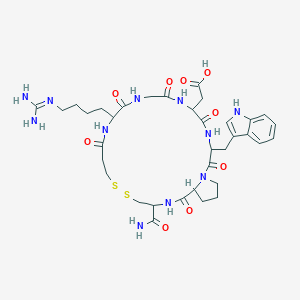

![methyl 5-fluoro-3-[[(2S)-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoyl]amino]-4-oxopentanoate](/img/structure/B116732.png)

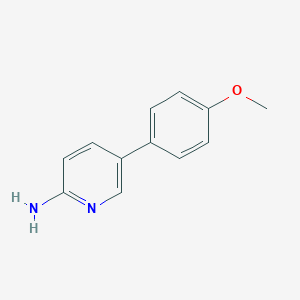

![7-Phenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B116735.png)

![2-[(Azidoacetyl)amino]-2-deoxy-D-glucopyranose 1,3,4,6-tetraacetate](/img/structure/B116752.png)